molecular formula C12H19N3O5S B2362861 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide CAS No. 2097914-54-8

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2362861
CAS No.: 2097914-54-8
M. Wt: 317.36
InChI Key: LYBLMZBSPVLNOC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound is a complex process that involves several steps. The initial step involves the preparation of 2-bromoacetophenone, which is then reacted with methylamine to obtain N-methyl-2-bromoacetophenone. This compound is then reacted with phenylhydrazine to obtain N-phenylhydrazine-2-bromoacetophenone, which is further reacted with hydroxylamine to obtain the compound.


Molecular Structure Analysis

The compound has a molecular formula of C12H15N3O3 and a molecular weight of 249.27 g/mol. It is a white to off-white crystalline powder that is soluble in water, methanol, and ethanol.


Chemical Reactions Analysis

The compound has been tested for its inhibitory activity against a variety of viruses . Promising antiviral activities were found for specific compounds in the case of flu A H1N1 .

Scientific Research Applications

Synthesis and Characterization of Compounds

One area of scientific research involving N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide focuses on the synthesis and characterization of related compounds. For example, studies have demonstrated methods for the synthesis of various sulfonamide and carbamoyl derivatives through reactions involving similar structural moieties. These methods often employ sulfhydryl reagents and isocyanates in dark conditions to afford novel compounds with potential applications in medicinal chemistry and materials science. For instance, the reaction between 5-diazoimidazole-4-carboxamide and alkyl isocyanates leads to 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones, which exhibit curative activity against certain leukemias and may function as prodrugs (Stevens et al., 1984). Similarly, the interaction of sulfhydryl reagents like methyl methanesulfonothioate with amino groups can produce methylsulfenamides, highlighting the importance of understanding reaction mechanisms and selectivity in the development of new compounds (Kluger & Tsui, 1980).

Catalytic and Synthetic Applications

Research also delves into catalytic and synthetic applications of compounds related to this compound. For example, studies have explored the use of amino acid methyl esters in palladium-catalyzed aminocarbonylation reactions, leading to the formation of 2-oxo-carboxamide derivatives from iodobenzene and iodoalkenes. This process demonstrates the versatility of using amino acid derivatives in synthesizing complex molecules, potentially applicable in pharmaceutical synthesis and organic chemistry (Müller et al., 2005). Moreover, copper-catalyzed alkene aminooxygenation methods have been developed to synthesize isoxazolidines, showcasing the potential for creating cyclic compounds with significant synthetic value (Karyakarte et al., 2012).

Properties

IUPAC Name

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O5S/c1-21(19,20)15-8-7-14(11(15)17)10(16)13-9-12(18)5-3-2-4-6-12/h3,5,18H,2,4,6-9H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBLMZBSPVLNOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(C1=O)C(=O)NCC2(CCCC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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